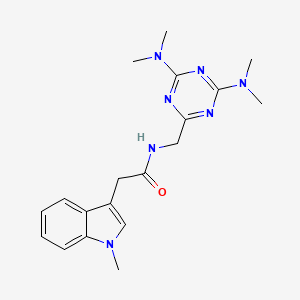
N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-2-(1-methyl-1H-indol-3-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-2-(1-methyl-1H-indol-3-yl)acetamide is a useful research compound. Its molecular formula is C19H25N7O and its molecular weight is 367.457. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-2-(1-methyl-1H-indol-3-yl)acetamide is a synthetic compound that exhibits significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological mechanisms, and potential therapeutic applications.
Chemical Structure and Synthesis
The compound features a complex structure characterized by a triazine ring with dimethylamino substitutions and an indole acetamide moiety. Its molecular formula is C15H20N6 with a molecular weight of approximately 296.37 g/mol.
Synthetic Routes
The synthesis typically involves multiple steps:
- Formation of Triazine Derivative : The initial step includes the reaction of 4,6-dichloro-1,3,5-triazine with dimethylamine to yield 4,6-bis(dimethylamino)-1,3,5-triazine.
- Acetamide Formation : This intermediate is then reacted with 2-(1-methyl-1H-indol-3-yl)acetyl chloride under controlled conditions to produce the final product.
Biological Mechanisms
This compound exhibits various biological activities attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of certain enzymes involved in cancer cell proliferation. For instance, it can modulate the activity of poly(ADP-ribose) polymerase (PARP), which plays a role in DNA repair mechanisms.
- Apoptotic Pathways : Studies indicate that this compound can activate apoptotic pathways in cancer cells. It promotes the release of cytochrome c from mitochondria and activates caspases, leading to programmed cell death .
Anticancer Activity
Recent studies have highlighted the anticancer potential of similar triazine derivatives. For example:
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| N-(piperidine-4-yl)benzamide | HepG2 | 0.25 | AMPK regulation |
| N-(1-(2,6-difluorobenzyl)-piperidine-4-yl)-4-phenoxybenzamide | A549 | 0.20–2.58 | Cell cycle arrest |
| N-(4-amino-2,6-dibromophenyl)-1,3,4-oxadiazol | Various | 0.49–48.0 | DNA intercalation |
The compound's structural similarities with these derivatives suggest it may exhibit comparable efficacy against various cancer cell lines .
Case Studies and Research Findings
Several studies have investigated the biological effects of triazine derivatives:
- In vitro Studies : Research demonstrated that compounds similar to this compound significantly reduced cell viability in A549 (lung cancer) and HeLa (cervical cancer) cell lines through apoptosis induction .
- Mechanistic Insights : Investigations into the mechanism revealed that these compounds could disrupt cellular signaling pathways by inhibiting focal adhesion kinase (FAK), thereby reducing tumor cell invasion and metastasis .
属性
IUPAC Name |
N-[[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]methyl]-2-(1-methylindol-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N7O/c1-24(2)18-21-16(22-19(23-18)25(3)4)11-20-17(27)10-13-12-26(5)15-9-7-6-8-14(13)15/h6-9,12H,10-11H2,1-5H3,(H,20,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWFURIZQRAQXHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)CC(=O)NCC3=NC(=NC(=N3)N(C)C)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














